2-Bromo-N-methoxy-N-methylisonicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-methoxy-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGALSDKTFQSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=NC=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 2-Bromo-N-methoxy-N-methylisonicotinamide
The established pathway to the title compound involves two primary stages: the synthesis of the 2-bromoisonicotinic acid precursor and the subsequent amide bond formation.
Precursor Synthesis and Halogenation Strategies
The immediate precursor required for the final coupling step is 2-bromoisonicotinic acid. Its synthesis is not trivial due to the electronic nature of the pyridine (B92270) ring. A common and effective route begins with the oxidation of a commercially available starting material, 2-bromo-4-methylpyridine (B133514) (also known as 2-bromo-4-picoline).
This transformation is typically achieved using a strong oxidizing agent. Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium like concentrated sulfuric acid are employed to convert the methyl group at the 4-position into a carboxylic acid. echemi.com This method provides a direct and high-yielding pathway to 2-bromoisonicotinic acid. echemi.com
An alternative approach involves a halogen-metal exchange reaction starting from 2-bromopyridine (B144113), followed by carboxylation. This can be achieved through directed ortho-metalation. tandfonline.comnih.gov
| Starting Material | Reagents | Product | Yield | Reference |
| 2-Bromo-4-methylpyridine | 1. Potassium Dichromate (K₂Cr₂O₇) 2. Sulfuric Acid (H₂SO₄) | 2-Bromoisonicotinic acid | 88% | echemi.com |
| 2-Bromo-4-methylpyridine | Potassium Permanganate (KMnO₄) in water | 2-Bromoisonicotinic acid | 34% | echemi.com |
Amide Bond Formation via Coupling Reactions
The formation of the N-methoxy-N-methylamide (Weinreb amide) from 2-bromoisonicotinic acid is a critical step. This reaction involves coupling the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. To facilitate this, the carboxylic acid must first be activated.
A standard method for activation is the conversion of the carboxylic acid to an acyl chloride. This is typically accomplished by treating 2-bromoisonicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive 2-bromoisonicotinoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl generated and drive the reaction to completion.
Alternatively, a variety of peptide coupling reagents can be used to form the amide bond directly from the carboxylic acid without isolating the acyl chloride intermediate. These reagents offer milder reaction conditions and are compatible with a wider range of functional groups.
| Coupling Reagent Class | Examples | Description |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Activates the carboxyl group to form an O-acylisourea intermediate. |
| Phosphonium Salts | BOP, PyBOP | Forms an active ester that readily reacts with the amine. |
| Urnonium/Guanidinium Salts | HBTU, HATU, COMU | Highly efficient reagents that form active esters, often used in peptide synthesis. |
| Other | 1,1'-Carbonyldiimidazole (CDI) | Forms a reactive acylimidazolide intermediate. |
The resulting Weinreb amide, this compound, is particularly useful in organic synthesis because it can react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol. This stability is attributed to the formation of a stable chelated tetrahedral intermediate.
Advanced Synthetic Approaches for Derivatives
Modern synthetic methods are being applied to create derivatives of isonicotinamide (B137802), offering advantages in efficiency, reaction time, and molecular diversity.
Microwave-Assisted Synthesis of Isonicotinamide Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of isonicotinamide derivatives, microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes, while often improving product yields. echemi.com
For instance, the quaternization of isonicotinamide with various 2-bromoacetophenones has been shown to be significantly more efficient under microwave conditions compared to conventional heating. This rapid, high-yield synthesis provides a greener alternative by reducing energy consumption and solvent use. echemi.com The synthesis of isonicotinoyl-pyrazole derivatives from isonicotinohydrazide has also been successfully achieved using microwave irradiation, with reaction times of 2-4 minutes compared to 6-12 hours conventionally. cymitquimica.com
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| Quaternization of Isonicotinamide | Hours | 10 minutes | Up to 8 times higher | echemi.com |
| Pyrazole derivative synthesis | 6-12 hours | 2-4 minutes | Significant | cymitquimica.com |
Multicomponent Reaction Strategies for Functionalized Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. invivochem.comsigmaaldrich.com This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules.
An effective MCR for producing functionalized isonicotinamide derivatives involves the reaction of isonicotinic acid with acetylenic compounds (e.g., dialkyl acetylenedicarboxylates) in the presence of an alkyl isocyanide. ambeed.com This process proceeds through a reactive zwitterionic intermediate formed between the isocyanide and the acetylenic ester, which is then trapped by the carboxylic acid. The reaction yields highly substituted furan-containing isonicotinamide derivatives, demonstrating the power of MCRs to build molecular complexity in a single transformation. ambeed.com This strategy provides a versatile route to novel and diverse derivatives that would be challenging to access through traditional multi-step synthesis. invivochem.comsigmaaldrich.com
Chemo- and Regioselective Functional Group Transformations
The synthetic utility of this compound lies in the differential reactivity of its bromo and amide functionalities. The 2-bromo position on the pyridine ring is a prime site for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The inherent reactivity of halopyridines in such transformations is well-established, with the C2 position of 2,4-dibromopyridine, for instance, showing preferential reactivity in Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net This regioselectivity is often dictated by the electronic properties of the pyridine ring and the specific catalyst system employed. nih.govresearchgate.net
Conversely, the N-methoxy-N-methylamide (Weinreb amide) is relatively stable under many reaction conditions that activate the bromo group for coupling, yet it can be selectively targeted by potent nucleophiles like organometallic reagents to form ketones. wikipedia.orgorganic-chemistry.org This orthogonal reactivity is a cornerstone of its utility in multi-step syntheses.
Table 1: Representative Chemo- and Regioselective Cross-Coupling Reactions on 2-Bromopyridine Systems
| Reaction Type | Catalyst/Reagents | Product Type | General Yield Range (%) |
| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid/ester | Aryl/heteroaryl-substituted pyridine | Good to excellent |
| Sonogashira Coupling | Pd/Cu catalyst, base, terminal alkyne | Alkynyl-substituted pyridine | Good |
| Negishi Coupling | Pd or Ni catalyst, organozinc reagent | Alkyl/aryl-substituted pyridine | Good |
| Kumada Coupling | Pd or Ni catalyst, Grignard reagent | Alkyl/aryl-substituted pyridine | Good |
Note: This table represents typical conditions and outcomes for 2-bromopyridine derivatives and is intended for illustrative purposes.
Mechanistic Studies of Synthetic Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting outcomes.
Detailed Investigation of Amide Bond Formation Mechanisms
The formation of the N-methoxy-N-methylamide, often referred to as a Weinreb amide, from the corresponding carboxylic acid (2-bromoisonicotinic acid) is a key synthetic step. This transformation can be achieved using various coupling reagents. researchgate.netorientjchem.org The mechanism of Weinreb amide synthesis using organometallic reagents involves the formation of a stable five-membered cyclic tetrahedral intermediate. wikipedia.orgresearchgate.net This intermediate prevents the over-addition of nucleophiles, which is a common issue with other carboxylic acid derivatives, thus leading to a selective conversion. researchgate.net The stability of this chelated intermediate is a key feature of the Weinreb amide's utility in synthesis. wikipedia.orgorganic-chemistry.org
Exploration of Base-Induced Reactivity and Elimination Pathways
The presence of a bromine atom on the pyridine ring opens up the possibility of base-induced elimination reactions, although this is generally less common for aryl halides compared to alkyl halides. For an E2 elimination to occur, a proton on a carbon adjacent to the bromine-bearing carbon would be abstracted by a strong base, leading to the formation of a double bond. lumenlearning.comlibretexts.org In the case of this compound, such a reaction would lead to the formation of a pyridyne intermediate, which is highly reactive. The likelihood of such a pathway depends on the strength and steric hindrance of the base used. lumenlearning.com Studies on related 2-(2-chloroethyl)pyridine (B91823) have shown that elimination can proceed via an E1cb mechanism, where a carbanion intermediate is formed. rsc.org
Analysis of Cross-Coupling Reaction Mechanisms Involving the Bromo Moiety
Palladium-catalyzed cross-coupling reactions are central to the functionalization of the 2-bromopyridine core. The catalytic cycle for reactions like the Suzuki-Miyaura coupling typically involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 2-bromopyridine derivative.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.
The regioselectivity of these reactions, particularly in di- or poly-halogenated pyridines, is a subject of detailed mechanistic investigation, with factors such as ligand effects and the electronic nature of the substrate playing crucial roles. nih.govresearchgate.net
Stereochemical Implications in Derivative Synthesis
For the parent molecule, this compound, there are no stereocenters, and therefore, no inherent stereochemical considerations. However, if chiral substituents are introduced through synthesis, or if subsequent reactions create stereocenters, then the principles of stereoselective synthesis would become relevant. For instance, the synthesis of chiral niacinamide derivatives has been reported, highlighting the importance of stereochemistry in the biological activity of related compounds. nih.gov At present, there is no specific information available in the searched literature regarding the stereochemical implications in the synthesis of derivatives of this compound.
Reactivity Profiles and Transformative Potential
Role of the Bromo Substituent in 2-Bromo-N-methoxy-N-methylisonicotinamide Reactivity
The bromine atom at the C2 position of the pyridine (B92270) ring is a versatile handle for a variety of chemical transformations. Its presence on an electron-deficient heteroaromatic ring dictates its participation in several key reaction classes.
The carbon-bromine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon bond formation. Among these, the Suzuki-Miyaura coupling is one of the most widely used methods due to its mild conditions and tolerance of diverse functional groups.
The reaction typically employs a palladium catalyst, which cycles through three key mechanistic steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 2-bromopyridine (B144113) ring, forming a Pd(II) intermediate. The C-Br bond is susceptible to this step. youtube.com
Transmetalation: An organoboron species (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.
This methodology allows for the efficient coupling of this compound with a wide array of aryl, heteroaryl, vinyl, and alkyl boronic acids or esters. nih.govmdpi.com The conditions are highly tunable, with the choice of catalyst, ligand, base, and solvent being critical for optimizing reaction yield and scope. researchgate.net
| Component | Example Reagents | Purpose | Citations |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the catalytic cycle | nih.govresearchgate.net |
| Ligand | PPh₃, CataCXium A, Phosphine Oxides | Stabilizes the catalyst and modulates reactivity | nih.gov |
| Base | K₂CO₃, Cs₂CO₃, KF | Activates the organoboron reagent for transmetalation | nih.govmdpi.com |
| Solvent | Dioxane, Toluene, DMF/H₂O | Solubilizes reactants and influences reaction rate | mdpi.com |
| Boron Source | Arylboronic acids, Heteroarylboronic esters | Provides the organic fragment to be coupled | mdpi.comresearchgate.net |
The 2-bromopyridine scaffold is inherently electron-deficient due to the electronegativity of the nitrogen heteroatom. This property makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where the bromide ion acts as a leaving group. The reaction proceeds via a two-step addition-elimination mechanism.
First, a nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the second step, the aromaticity is restored by the expulsion of the bromide leaving group.
The reactivity of halogens as leaving groups in SNAr reactions often follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack on the electron-deficient ring, which is facilitated by the strong inductive electron-withdrawing effect of more electronegative halogens like fluorine. The C-Br bond is sufficiently polarized for this reaction to proceed effectively with a range of strong nucleophiles, including alkoxides, thiolates, and amines.
Beyond polar and metal-catalyzed reactions, the bromo substituent can participate in radical chemistry, although this is a less common pathway for functionalization compared to cross-coupling or SNAr.
A more synthetically powerful transformation is the halogen-metal exchange. This reaction involves treating this compound with a strong organometallic base, typically an organolithium reagent like n-butyllithium or a magnesium-based reagent like isopropylmagnesium chloride. orientjchem.org The exchange process replaces the bromine atom with a metal (lithium or magnesium), effectively reversing the polarity at the C2 position and generating a potent pyridyl nucleophile.
This organometallic intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), providing a robust method for introducing diverse functional groups at the 2-position of the pyridine ring. This method is complementary to palladium-catalyzed cross-coupling, which forms bonds with organometallic nucleophiles.
Reactivity of the N-Methoxy-N-methylamide Moiety
The N-methoxy-N-methylamide group, commonly known as the Weinreb amide, is a highly valuable functional group in modern organic synthesis due to its unique reactivity profile. orientjchem.orgresearchgate.net
The primary utility of the Weinreb amide is its controlled reaction with organometallic nucleophiles to produce ketones or aldehydes. wikipedia.org Unlike more reactive acylating agents such as acid chlorides or esters, the Weinreb amide avoids the common problem of over-addition. wikipedia.org
When an organolithium or Grignard reagent adds to the Weinreb amide, it forms a stable, five-membered chelated tetrahedral intermediate. wikipedia.orgrsc.org This intermediate is stabilized by the coordination of the metal cation to both the newly formed alkoxide and the N-methoxy oxygen atom. wikipedia.org This complex is generally stable at low temperatures and does not collapse to a ketone until an aqueous or acidic workup is performed. This stability prevents the addition of a second equivalent of the organometallic nucleophile, which would otherwise lead to the formation of a tertiary alcohol. wikipedia.org
| Reagent Type | Example | Intermediate | Final Product (after workup) |
| Organolithium | R-Li | Stable chelated tetrahedral intermediate | Ketone (R-C(=O)-Py) |
| Grignard Reagent | R-MgBr | Stable chelated tetrahedral intermediate | Ketone (R-C(=O)-Py) |
| Hydride Reagent | LiAlH₄, DIBAL-H | Stable chelated tetrahedral intermediate | Aldehyde (H-C(=O)-Py) |
This controlled reactivity makes this compound a versatile precursor. The Weinreb amide can be converted to a ketone or aldehyde, and the bromo substituent can subsequently be functionalized, or vice versa, allowing for flexible synthetic planning.
While the Weinreb amide is overwhelmingly employed as a precursor to ketones and aldehydes, its utility has been extended to other transformations. nih.gov For instance, the amide can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, where the metal coordinates to the carbonyl oxygen and the methoxy (B1213986) oxygen to direct reactions at a nearby C-H bond. nih.gov However, more unconventional reactivity, such as the direct transfer of a hydroxymethyl group, is not a well-documented or general transformation for this functional group. The established and predictable reactivity of the Weinreb amide in nucleophilic acyl substitution remains its most significant contribution to synthetic chemistry.
Selective Reduction and Oxidation Reactions of the Amide Group
The N-methoxy-N-methylamide, commonly known as the Weinreb amide, is a cornerstone functional group in modern synthesis, primarily due to its distinct reactivity towards nucleophilic reagents, especially hydrides. mychemblog.com Its behavior under reductive and oxidative conditions is pivotal to its application in multi-step synthesis.
Reduction Reactions
The primary transformative potential of the Weinreb amide in this compound lies in its controlled reduction to an aldehyde. Unlike esters or acid chlorides, which typically undergo over-reduction to alcohols with strong hydride reagents, the Weinreb amide facilitates the clean isolation of the aldehyde product. mychemblog.comwikipedia.org This selectivity is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of a metallic hydride reagent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). stackexchange.com This intermediate remains intact at low temperatures, preventing the elimination of the amide moiety and a second hydride addition. wikipedia.orgstackexchange.com Upon aqueous workup, the chelate hydrolyzes to furnish the corresponding aldehyde.
While partial reduction to the aldehyde is the most common pathway, complete reduction of the Weinreb amide to the corresponding amine can be achieved under specific conditions, though this is a less frequent transformation. The use of a reagent combination such as AlCl₃/LiAlH₄ has been reported for the reduction of Weinreb amides to their respective amines.
| Reagent(s) | Product | Mechanism / Key Feature |
| LiAlH₄ or DIBAL-H | Aldehyde | Formation of a stable metal-chelated tetrahedral intermediate prevents over-reduction. wikipedia.orgstackexchange.com |
| MgAB (ClMg⁺[H₃BNMe₂]⁻) | Aldehyde | A milder, complementary reagent to LiAlH₄ and DIBAL-H for partial reduction under ambient conditions. escholarship.orgresearchgate.netescholarship.org |
| AlCl₃/LiAlH₄ | Amine | Facilitates complete reduction of the carbonyl group. |
Oxidation Reactions
Direct oxidation of the Weinreb amide carbonyl group itself is not a common transformation. The stability of the amide functionality generally requires harsh conditions that would likely degrade other parts of the molecule. However, the Weinreb amide can serve as a directing group for the oxidation of adjacent C-H bonds. For instance, Ru(II)-catalyzed systems have been shown to effect the ortho-C-H oxidation of aromatic rings bearing a Weinreb amide directing group. nih.gov In the context of this compound, this suggests potential for functionalization at the C-3 position of the pyridine ring, although the inherent electronic deficiency of the ring makes this challenging.
Pyridine Ring Functionalization and Transformations
The 2-bromopyridine scaffold is a versatile platform for a wide array of chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.
Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Core
The reactivity of the pyridine ring in this compound is heavily influenced by the electronegative nitrogen atom and the two electron-withdrawing substituents at the C-2 and C-4 positions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient and is thus activated for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C-2, C-4, C-6) to the ring nitrogen. stackexchange.comechemi.comvaia.com In this specific molecule, the presence of a good leaving group (bromide) at the C-2 position and a strong electron-withdrawing Weinreb amide group at the C-4 position makes the C-2 position exceptionally electrophilic. youtube.com Attack by a nucleophile at C-2 generates a high-energy anionic intermediate (a Meisenheimer-type complex) that is effectively stabilized by resonance, with one resonance structure placing the negative charge on the electronegative nitrogen atom. stackexchange.comechemi.com This stabilization significantly lowers the activation energy for the substitution. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide at the C-2 position, making SNAr a primary pathway for functionalization.
Electrophilic Aromatic Substitution (EAS)
Conversely, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). uoanbar.edu.iq The ring nitrogen acts as a powerful electron-withdrawing group, and under the acidic conditions often required for EAS, the nitrogen is protonated, further increasing its deactivating effect. The presence of two additional electron-withdrawing groups (bromo and Weinreb amide) renders the pyridine core in this compound extremely unreactive towards electrophiles. Any forced reaction would be expected to occur at the C-3 or C-5 positions, which are the least deactivated carbons. However, such reactions are generally not synthetically viable for this substrate.
| Reaction Type | Position(s) | Reactivity | Rationale |
| Nucleophilic (SNAr) | C-2, C-6 | Highly Favored | Electron-deficient ring, good leaving group (Br at C-2), and resonance stabilization of the anionic intermediate. stackexchange.comechemi.com |
| Electrophilic (EAS) | C-3, C-5 | Highly Disfavored | Strong deactivation by the ring nitrogen and two electron-withdrawing groups. uoanbar.edu.iq |
Cycloaddition Reactions and Heterocycle Annulation Strategies
The 2-bromopyridine motif serves as a valuable building block for constructing fused heterocyclic systems through cycloaddition and annulation reactions.
Cycloaddition Reactions
While pyridine itself is generally a poor diene in Diels-Alder reactions, substituted pyridines and their derivatives can participate in [4+2] cycloadditions. wikipedia.orgrsc.org More commonly, 2-bromopyridines can be precursors to reactive intermediates that undergo cycloaddition. For example, they can be converted into azadienes for hetero-Diels-Alder reactions or participate in transition metal-catalyzed formal [4+2] cycloadditions. rsc.org These reactions provide a powerful means to construct bicyclic and polycyclic frameworks.
Heterocycle Annulation Strategies
Annulation, the formation of a new ring fused to an existing one, is a key strategy for elaborating the 2-bromopyridine core. The bromine atom is particularly useful as it provides a handle for transition metal-catalyzed reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, which can be followed by an intramolecular cyclization step to build a new ring. Ruthenium-catalyzed annulation reactions of 2-bromopyridines have been developed to synthesize complex heteroarylated products. nih.gov These strategies allow for the regioselective construction of fused systems, such as indolizines and other nitrogen-containing polycycles. nih.gov
Hydrogenation and Reduction of the Pyridine Ring
Modification of the aromatic core through reduction offers a direct route to saturated heterocyclic structures, which are prevalent in pharmaceuticals and natural products.
Catalytic Hydrogenation
The aromatic pyridine ring can be fully reduced to a piperidine (B6355638) ring via catalytic hydrogenation. uoanbar.edu.iq This transformation typically requires a catalyst such as platinum(IV) oxide (PtO₂), rhodium(III) oxide (Rh₂O₃), palladium on carbon (Pd/C), or Raney nickel under an atmosphere of hydrogen gas, often at elevated pressures and temperatures. researchgate.netliverpool.ac.ukchemistrytalk.org The hydrogenation of substituted pyridines, such as this compound, would yield the corresponding 2-bromo-4-(N-methoxy-N-methylcarbamoyl)piperidine. A key consideration in this reaction is the potential for competitive hydrodebromination (removal of the bromine atom), which can often occur under hydrogenation conditions, particularly with Pd/C catalysts. The stereochemical outcome of the reduction of 2,4-disubstituted pyridines typically results in a mixture of cis and trans isomers, with the cis isomer often being the major product. liverpool.ac.uk
Selective Partial Reduction
Achieving selective partial reduction of the pyridine ring to a dihydropyridine (B1217469) is more challenging but can be accomplished with specific reagents. For example, the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) can reduce certain electron-deficient aromatic rings. nih.gov While this method can be unselective for some substrates, it offers a potential route to partially saturated derivatives. Another approach involves activating the pyridine ring by N-acylation or N-alkylation, followed by reduction with milder hydride reagents like sodium borohydride (B1222165) (NaBH₄), which would not typically reduce the pyridine ring on its own.
Advanced Spectroscopic and Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-Bromo-N-methoxy-N-methylisonicotinamide. Through various NMR techniques, it is possible to assign specific resonances to the individual protons and carbons, understand the molecule's conformation, and study dynamic processes such as the rotation around the amide bond.
The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound is achieved through a combination of one-dimensional and two-dimensional NMR experiments. emerypharma.com
¹H NMR Spectroscopy: The ¹H NMR spectrum provides initial information about the different types of protons and their chemical environment. The aromatic region is expected to show signals for the three protons on the pyridine (B92270) ring. Due to the bromo-substituent at the 2-position, the proton at the 6-position is expected to be the most downfield, followed by the protons at the 3 and 5-positions. The N-methoxy and N-methyl groups of the Weinreb amide moiety will appear as distinct singlets in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum will show signals for the pyridine ring carbons, the carbonyl carbon of the amide, and the carbons of the N-methoxy and N-methyl groups. The carbon bearing the bromine atom (C2) is expected to be significantly shifted compared to the other ring carbons.
2D NMR Spectroscopy: To unambiguously assign all signals and understand the connectivity within the molecule, several 2D NMR techniques are employed: libretexts.org
COSY (Correlation Spectroscopy): This experiment establishes the correlation between coupled protons. emerypharma.com For this compound, COSY spectra would show correlations between the adjacent protons on the pyridine ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.
A combination of these techniques allows for the complete and accurate assignment of all ¹H and ¹³C chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | 8.5 - 8.7 | - |
| H5 | 7.6 - 7.8 | - |
| H6 | 8.6 - 8.8 | - |
| N-CH₃ | 3.3 - 3.5 | 34 - 36 |
| O-CH₃ | 3.7 - 3.9 | 61 - 63 |
| C2 | - | 140 - 142 |
| C3 | - | 122 - 124 |
| C4 | - | 148 - 150 |
| C5 | - | 125 - 127 |
| C6 | - | 150 - 152 |
| C=O | - | 165 - 168 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.
Unusual ¹³C NMR chemical shifts for methoxy (B1213986) groups bonded to aromatic rings have been reported, with out-of-plane methoxy groups appearing at around 62 ppm compared to the typical value of approximately 56 ppm for an in-plane group. nih.govresearchgate.net This phenomenon is attributed to changes in the virtual molecular orbital space upon rotation of the methoxy group. nih.govresearchgate.net Analysis of the ¹³C chemical shift of the N-methoxy group in this compound can therefore provide information about its conformational preference relative to the amide plane.
The carbon-nitrogen bond in amides has a partial double bond character due to resonance, which restricts rotation around this bond. nanalysis.com This restricted rotation can lead to the observation of distinct NMR signals for the N-methyl and N-methoxy groups at low temperatures, which coalesce as the temperature increases and the rotation becomes faster on the NMR timescale. semanticscholar.org This phenomenon is particularly pronounced in ortho-substituted N-methoxy-N-methyl benzamides, where steric hindrance increases the energy barrier to rotation. semanticscholar.org
Dynamic NMR (DNMR) spectroscopy is the technique used to study this process. researchgate.net By acquiring NMR spectra at different temperatures, it is possible to determine the coalescence temperature and, from that, calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier. nih.gov For ortho-substituted benzamides, these barriers are often high enough to cause significant broadening of the N-methyl and N-methoxy signals even at room temperature. semanticscholar.org Given the substitution pattern of this compound, a similar effect can be anticipated, and DNMR studies would provide quantitative data on the rotational energy barrier of the amide bond. rsc.orgnih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. cdnsciencepub.comnih.gov These techniques are particularly useful for identifying functional groups and studying intermolecular interactions.
The most prominent feature in the IR spectrum of an amide is the C=O stretching vibration, which typically appears in the region of 1630-1680 cm⁻¹. msu.eduyoutube.com The exact position of this band is sensitive to the electronic and steric environment of the carbonyl group. For this compound, the electron-withdrawing nature of the bromo-substituted pyridine ring is expected to influence the carbonyl stretching frequency.
Intermolecular interactions, such as hydrogen bonding, can also affect the position of the carbonyl band. mdpi.com In the solid state or in concentrated solutions, amides can form hydrogen-bonded dimers or polymers, which typically leads to a lowering of the C=O stretching frequency. youtube.com
Table 2: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=O (Amide I) | Stretching | 1650 - 1680 |
| C=N, C=C (Pyridine ring) | Stretching | 1400 - 1600 |
| C-N | Stretching | 1200 - 1350 |
| C-Br | Stretching | 500 - 650 |
Note: These are typical ranges and the exact positions can vary.
While this compound does not have a traditional hydrogen bond donor like an N-H group, it can act as a hydrogen bond acceptor at the carbonyl oxygen and the pyridine nitrogen. nih.gov In the presence of protic solvents or other hydrogen bond donors, intermolecular hydrogen bonds can form. mdpi.com These interactions can influence the conformational preferences of the molecule. Vibrational spectroscopy can be used to study these hydrogen bonding networks by observing shifts in the vibrational frequencies of the involved functional groups. rutgers.edu For instance, the formation of a hydrogen bond to the carbonyl oxygen will typically cause a red shift (lowering of frequency) of the C=O stretching band. mdpi.com
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound and provides valuable information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental formula. researchgate.netlibretexts.org The molecular formula for this compound is C₈H₉BrN₂O₂. The presence of bromine is significant, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two distinct molecular ion peaks separated by approximately 2 Da.
The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element. This precise mass is a unique identifier for the compound's elemental composition.
Theoretical Exact Mass Calculation for C₈H₉BrN₂O₂
| Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| ¹²C | 8 | 12.000000 | 96.000000 |
| ¹H | 9 | 1.007825 | 9.070425 |
| ⁷⁹Br | 1 | 78.918337 | 78.918337 |
| ¹⁴N | 2 | 14.003074 | 28.006148 |
| ¹⁶O | 2 | 15.994915 | 31.989830 |
| Total (M) | | | 243.98474 Da |
| Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |
| ¹²C | 8 | 12.000000 | 96.000000 |
| ¹H | 9 | 1.007825 | 9.070425 |
| ⁸¹Br | 1 | 80.916291 | 80.916291 |
| ¹⁴N | 2 | 14.003074 | 28.006148 |
| ¹⁶O | 2 | 15.994915 | 31.989830 |
| Total (M+2) | 245.982694 Da |
An experimental HRMS analysis of this compound would be expected to show peaks corresponding to these calculated exact masses for the [M]+ and [M+2]+ ions, confirming its elemental formula.
Fragmentation Pattern Analysis for Structural Features
In mass spectrometry, molecules often break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that helps in elucidating the structure. For this compound, the fragmentation is influenced by its functional groups: the pyridine ring, the bromo-substituent, and the N-methoxy-N-methylamide group.
Key expected features in the fragmentation pattern include:
Isotopic Peaks: The presence of a bromine atom would result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. miamioh.edu
Amide Bond Cleavage: The bond between the pyridine ring and the carbonyl group, or the bond between the carbonyl carbon and the nitrogen, are likely points of cleavage.
Loss of Substituents: Fragmentation may occur through the loss of the methoxy group (-OCH₃), the methyl group (-CH₃), or the entire N-methoxy-N-methyl group.
Predicted Fragmentation Data for this compound
| Proposed Fragment | Molecular Formula | Predicted m/z (for ⁷⁹Br) |
|---|---|---|
| [M - CH₃]⁺ | C₇H₆BrN₂O₂ | 228.96 |
| [M - OCH₃]⁺ | C₈H₉BrN₂O | 213.99 |
| [M - N(O)CH₃]⁺ | C₇H₄BrNO | 197.95 |
| [2-Bromopyridine-4-carbonyl]⁺ | C₆H₃BrNO | 185.94 |
Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule, corroborating the proposed structure.
X-ray Crystallography for Solid-State Structural Insights
As of now, there are no publicly available X-ray crystallography studies for this compound. Therefore, the following sections describe the type of information that would be obtained from such an analysis.
Determination of Absolute Configuration and Stereochemistry
For chiral molecules, X-ray crystallography can determine the absolute configuration of stereocenters. This compound itself is not chiral. However, if it were to crystallize in a chiral space group or be part of a complex with a chiral molecule, its spatial arrangement relative to other molecules could be determined. A crystallographic study would definitively confirm the planar structure of the pyridine ring and the geometry of the amide substituent.
Intermolecular and Intramolecular Interactions in Crystal Lattices
The packing of molecules in a crystal lattice is governed by various non-covalent interactions. An X-ray diffraction study would reveal the nature and geometry of these interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For this compound, potential interactions could include weak C-H···O or C-H···N hydrogen bonds, as well as π-π stacking between the pyridine rings. nih.gov Understanding these interactions is crucial for predicting the physical properties of the solid material, such as melting point and solubility.
Co-crystal Structures with Biological Targets (e.g., enzymes, receptors)
To understand the mechanism of action of a biologically active compound, it is often co-crystallized with its target protein (such as an enzyme or receptor). An X-ray structure of such a co-crystal would provide a detailed, atomic-level view of the binding interactions between this compound and its biological target. This information would reveal which parts of the molecule are critical for binding and would be invaluable for the rational design of new, more potent compounds. Currently, no such co-crystal structures involving this compound have been reported in the public domain.
Table of Compounds Mentioned
| Compound Name |
|---|
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
No published studies were found that utilize Density Functional Theory to analyze the electronic structure, reactivity, or spectroscopic properties of 2-Bromo-N-methoxy-N-methylisonicotinamide. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and predictions of its chemical behavior.
Conformational Energy Landscapes and Stability of Isomers
There is no available research on the conformational energy landscape of this compound. A computational analysis of this nature would involve mapping the potential energy of the molecule as a function of its dihedral angles to identify stable conformers and the energy barriers between them.
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Bonding
A Natural Bond Orbital (NBO) analysis for this compound has not been reported in the literature. This type of analysis would offer a detailed picture of the Lewis-like bonding structure, including charge distribution, hybridization, and the delocalization of electron density through hyperconjugative interactions.
Molecular Dynamics and Simulation Studies
Conformational Dynamics in Solution and Gas Phase
No molecular dynamics simulations investigating the conformational behavior of this compound in either the gas phase or in solution have been published. These studies would be crucial for understanding how the molecule's structure and flexibility are influenced by its environment.
Ligand-Target Binding Simulations (e.g., enzyme active sites)
There are no publicly available simulation studies examining the binding of this compound to any biological targets, such as enzyme active sites. Ligand-target binding simulations are essential for predicting binding affinities and understanding the molecular interactions that drive recognition and binding, which are key aspects of rational drug design.
Prediction of Reaction Mechanisms and Transition States
The elucidation of reaction mechanisms and the characterization of transition states are fundamental to understanding and controlling chemical reactivity. For a molecule such as this compound, computational chemistry provides powerful tools to predict how it might react and the energetic profiles of these transformations. While specific published studies on the reaction mechanisms of this particular compound are not prevalent, the established methodologies of theoretical and computational chemistry allow for a robust prediction of its chemical behavior. These studies are crucial for designing new synthetic routes and for understanding potential degradation pathways.
Computational Elucidation of Organic Reaction Pathways
The exploration of potential energy surfaces using quantum chemical methods is a cornerstone of modern organic chemistry research. researchgate.net These computational approaches allow for the systematic prediction of reaction mechanisms, even for complex molecules, by identifying stable intermediates and the transition states that connect them. researchgate.net
For a substituted pyridine (B92270) derivative like this compound, several reaction types could be computationally investigated. These might include nucleophilic aromatic substitution at the bromine-bearing carbon, reactions involving the Weinreb amide functionality, or transformations of the pyridine ring itself.
To explore these possibilities, researchers would typically employ methods such as Density Functional Theory (DFT). Specific functionals, like B3LYP or ωB97X-D3, combined with appropriate basis sets (e.g., def2-TZVP), are chosen to balance computational cost with accuracy. mit.edumdpi.com Advanced techniques like the Artificial Force Induced Reaction (AFIR) method can be used to automatically search for reaction paths between potential reactants, providing a comprehensive map of possible transformations without initial assumptions about the mechanism. researchgate.net
The output of these calculations provides the geometric structures of reactants, intermediates, transition states, and products. This information is invaluable for visualizing the transformation at a molecular level. For instance, in a hypothetical nucleophilic substitution reaction, the calculations would detail the approach of the nucleophile, the breaking of the carbon-bromine bond, and the formation of the new bond, all occurring via a specific transition state geometry.
Illustrative Data for a Hypothetical Reaction Pathway:
Below is an example table showcasing the type of data that would be generated from a computational study on a hypothetical reaction of this compound.
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | ωB97X-D3/def2-TZVP | 0.0 | C-Br bond length: 1.90 Å |
| Transition State | ωB97X-D3/def2-TZVP | +25.0 | Partial C-Nu bond: 2.20 Å, Elongated C-Br bond: 2.15 Å |
| Products | ωB97X-D3/def2-TZVP | -15.0 | C-Nu bond length: 1.40 Å |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of a computational chemistry study.
Energy Barriers and Reaction Rate Predictions
A critical aspect of understanding reaction mechanisms is quantifying the energy barriers associated with each step, as these determine the reaction rates. mit.edu The transition state represents the highest energy point along the reaction coordinate, and the difference in energy between the reactants and the transition state is the activation energy or barrier height. mit.edu
Computational methods can calculate these barrier heights with a high degree of accuracy. mit.edu For more precise results, high-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can be employed, often in conjunction with DFT geometries (e.g., CCSD(T)-F12a//ωB97X-D3/def2-TZVP). mit.edu The accuracy of these predictions is significant, as even a small error in the barrier height can lead to a large error in the calculated reaction rate. mit.edu
Once the energy barrier is known, Transition State Theory (TST) can be used to predict the reaction rate coefficient (k) at a given temperature. TST provides a framework for relating the rate of a reaction to the properties of the reactants and the transition state. The Arrhenius equation, k = A * exp(-Ea/RT), is a common representation of this relationship, where Ea is the activation energy and A is the pre-exponential factor.
The following table illustrates the kind of data that would be produced from such a study on a hypothetical reaction of this compound.
Illustrative Predicted Kinetic Data for a Hypothetical Reaction:
| Reaction Step | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Rate Coefficient (k) at 298 K (s⁻¹) |
| Step 1: Nucleophilic Attack | 25.0 | 1.2 x 10⁻⁵ |
| Step 2: Proton Transfer | 10.5 | 3.4 x 10³ |
Note: The data in this table is hypothetical and for illustrative purposes only.
These predicted rates are invaluable for building kinetic models that can simulate the behavior of a chemical system over time, predicting product distributions and reaction efficiencies under various conditions. mit.edu
Applications As a Synthetic Building Block in Advanced Chemical Synthesis
Precursor for Complex Heterocyclic Systems and Pharmaceutical Scaffolds
While direct literature examples detailing the use of 2-Bromo-N-methoxy-N-methylisonicotinamide in the construction of multicyclic compounds and nitrogen-containing macrocycles are not prevalent, the reactivity of its core structure suggests a strong potential for such applications. The principles of modern synthetic organic chemistry allow for the extrapolation of its utility from the behavior of closely related compounds.
The synthesis of multicyclic pyridine (B92270) and quinoline (B57606) derivatives is an area of intense research due to their prevalence in natural products and pharmaceuticals. Methodologies involving intramolecular C-H bond functionalization, catalyzed by transition metals such as rhodium, have proven effective for creating complex bicyclic and tricyclic systems. In this context, a functionalized precursor like this compound could be envisioned as a starting point for the synthesis of novel multicyclic scaffolds. The bromo- and Weinreb amide groups could be sequentially or concertedly manipulated to introduce side chains that, upon activation, could undergo intramolecular cyclization to forge new rings onto the pyridine core.
Nitrogen-containing macrocycles are a class of compounds with significant applications in supramolecular chemistry, catalysis, and materials science. nih.gov Their synthesis often relies on the strategic coupling of complementary building blocks. While various synthetic strategies exist for the preparation of these macrocycles, the use of pyridyl-containing fragments is common due to the desirable coordination properties of the pyridine nitrogen. acs.orgidexlab.com A bifunctional molecule such as this compound could, in principle, be elaborated into a precursor for macrocyclization reactions. For instance, the bromine atom could be displaced by a nucleophile bearing a tethered reactive group, and the Weinreb amide could be converted to a ketone that is subsequently functionalized. The resulting elaborated molecule could then undergo an intramolecular cyclization to form a macrocyclic structure.
Key Intermediate in Medicinal Chemistry Research Programs
The utility of this compound as a key intermediate is well-documented in the patent literature, particularly in the context of drug discovery and development. Its bifunctional nature allows for the systematic and efficient generation of diverse molecular structures for biological evaluation.
In medicinal chemistry, the optimization of a lead compound often involves the synthesis of numerous analogs to explore the structure-activity relationship (SAR). This compound is an ideal starting material for such diversification strategies. For example, in the development of inhibitors of phosphate (B84403) transport, this compound has been utilized as a precursor to generate a variety of ketone derivatives. google.comgoogle.com The general synthetic approach involves the reaction of the Weinreb amide with an organometallic reagent, such as a Grignard reagent, to introduce a specific side chain. The resulting ketone can then be further modified, or the bromo-substituent can be engaged in a cross-coupling reaction to introduce additional diversity.
| Precursor | Reagent | Key Transformation | Resulting Intermediate |
| This compound | Phenylethylmagnesium chloride in THF | Nucleophilic acyl substitution | 1-(2-Bromopyridin-4-yl)-2-phenylethan-1-one |
This approach allows for the rapid generation of a library of compounds with variations at specific positions, which is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.
The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound has been employed in the synthesis of libraries of compounds targeting various biological targets, including tropomyosin-related kinase (Trk) inhibitors. The synthesis of such libraries often involves a multi-step sequence where the unique reactivity of both the bromo- and Weinreb amide functionalities are exploited.
A representative synthetic scheme might involve an initial cross-coupling reaction at the bromine position, followed by the reaction of the Weinreb amide to build the core of the target molecule. For instance, a Suzuki or Buchwald-Hartwig coupling could be used to introduce a complex aryl or heteroaryl group, after which the Weinreb amide is converted to a ketone to serve as a handle for further functionalization. This modular approach is highly amenable to the parallel synthesis of a large number of compounds for biological screening.
| Starting Material | Reaction Sequence | Target Scaffold |
| This compound | 1. Palladium-catalyzed cross-coupling (e.g., with an amine or boronic acid). 2. Reaction of the Weinreb amide with an organometallic reagent. | Diverse substituted pyridyl ketones |
Role in the Development of Catalytic Systems and Reaction Methodologies
While there are no specific reports of this compound itself being used as a catalyst or ligand, its structural components—a pyridine ring and a Weinreb amide—are known to play roles in catalysis. Pyridine and its derivatives are widely used as ligands in transition metal catalysis due to the ability of the nitrogen lone pair to coordinate to metal centers. mdpi.com This coordination can modulate the electronic and steric properties of the metal, thereby influencing the outcome of the catalytic reaction.
The Weinreb amide functionality has also been explored as a directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.com The ability of the amide to coordinate to a metal catalyst can direct the functionalization to a specific C-H bond in the molecule. Given these precedents, it is conceivable that this compound or its derivatives could be designed to act as ligands in novel catalytic systems. The pyridine nitrogen could serve as the primary coordination site, while the Weinreb amide could act as a secondary binding site or a directing group. The bromo-substituent could also be used to anchor the molecule to a solid support, creating a heterogeneous catalyst.
Ligand Design for Metal-Catalyzed Processes
The development of novel ligands is a cornerstone of progress in transition metal catalysis, enabling enhanced reactivity, selectivity, and substrate scope. "this compound" serves as an exemplary starting material for the synthesis of bespoke ligands, primarily due to the presence of the 2-bromo substituent on the pyridine ring. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The general synthetic strategy involves the initial modification of the 2-bromo position, followed by the transformation of the Weinreb amide into a coordinating moiety. This sequential approach allows for the introduction of a wide array of functionalities, leading to ligands with tailored electronic and steric properties.
Key Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction is employed to introduce aryl or heteroaryl substituents at the 2-position of the pyridine ring. wikipedia.orgnih.gov By coupling "this compound" with various boronic acids or esters, a library of 2-aryl- or 2-heteroaryl-N-methoxy-N-methylisonicotinamides can be generated. These intermediates can then be further elaborated. For instance, the Weinreb amide can be reduced to an aldehyde, which can then undergo condensation with amines to form Schiff base ligands.
Sonogashira Coupling: The introduction of alkynyl groups is achieved through Sonogashira coupling with terminal alkynes. organic-chemistry.orglibretexts.orgwikipedia.org This method opens avenues to ligands with rigid backbones and extended conjugation, which can influence the photophysical properties of the resulting metal complexes. The alkynyl group itself can also participate in further transformations, such as cycloaddition reactions, to build more complex heterocyclic systems.
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond at the 2-position, introducing a secondary or primary amine. wikipedia.orgorganic-chemistry.orglibretexts.org This is a direct route to N-donor ligands. The newly introduced amino group can be further functionalized, for example, by acylation or alkylation, to create bidentate or tridentate ligands.
The subsequent conversion of the Weinreb amide group is a critical step in the ligand synthesis. The Weinreb amide is known for its stability and its ability to react with organometallic reagents to afford ketones without the common side reaction of over-addition. wikipedia.org This feature is highly advantageous in multi-step syntheses.
Illustrative Synthetic Transformations of the Weinreb Amide:
Ketone Synthesis: Reaction with Grignard or organolithium reagents converts the Weinreb amide into a ketone. This ketone can then serve as a handle for further functionalization, such as the introduction of a chiral center via asymmetric reduction or the formation of an enolate for aldol-type reactions.
Aldehyde Synthesis: Reduction of the Weinreb amide with a mild reducing agent, such as lithium aluminum hydride at low temperatures, yields the corresponding aldehyde. wikipedia.org This aldehyde is a versatile intermediate for the synthesis of imines, alcohols, and other functional groups that can act as coordinating sites in a ligand.
The combination of these transformations allows for the modular synthesis of a diverse range of ligands from a single, readily available starting material. The ability to systematically vary the substituents on the pyridine ring and to elaborate the Weinreb amide provides a powerful platform for ligand discovery and optimization in metal-catalyzed processes.
Table 1: Exemplary Ligand Scaffolds Derived from this compound
| Coupling Reaction | Reagent | Intermediate Structure | Potential Ligand Type |
| Suzuki-Miyaura | Phenylboronic acid | 2-Phenyl-N-methoxy-N-methylisonicotinamide | Bipyridyl-type, Schiff base |
| Sonogashira | Phenylacetylene | 2-(Phenylethynyl)-N-methoxy-N-methylisonicotinamide | Pincer, N-heterocyclic carbene (NHC) precursors |
| Buchwald-Hartwig | Aniline | 2-(Phenylamino)-N-methoxy-N-methylisonicotinamide | Bidentate N,N'-donor |
Probing Reaction Efficiencies and Selectivities
A fundamental aspect of catalyst development is understanding the structure-activity and structure-selectivity relationships. "this compound" and its derivatives are valuable tools for such investigations. By systematically modifying the structure of this building block and using it as a substrate in a catalytic reaction, one can probe how electronic and steric factors influence the efficiency and selectivity of the transformation.
The 2-position of the pyridine ring is particularly well-suited for these studies. Through the cross-coupling reactions mentioned previously, a wide range of substituents with varying electronic properties (electron-donating and electron-withdrawing) and steric bulk can be introduced. For example, a series of 2-aryl-N-methoxy-N-methylisonicotinamides can be synthesized, where the aryl group bears different para-substituents (e.g., -OMe, -Me, -H, -Cl, -CF3). This library of substrates can then be subjected to a specific catalytic reaction, and the reaction rates, yields, and selectivities can be correlated with the Hammett parameters of the substituents.
Table 2: Hammett Parameters of Common Substituents for Probing Electronic Effects
| Substituent (X) | σp (Hammett Parameter) | Expected Electronic Effect |
| -OCH3 | -0.27 | Strong electron-donating |
| -CH3 | -0.17 | Electron-donating |
| -H | 0.00 | Neutral |
| -Cl | 0.23 | Electron-withdrawing |
| -CF3 | 0.54 | Strong electron-withdrawing |
By analyzing the data from such studies, a deeper understanding of the reaction mechanism can be gained. For instance, a positive slope in a Hammett plot (log(k/k₀) vs. σ) would indicate that electron-withdrawing groups accelerate the reaction, suggesting that the pyridine nitrogen is involved in a step where a negative charge is developed. Conversely, a negative slope would imply that electron-donating groups are beneficial.
Furthermore, the steric environment around the reaction center can be systematically tuned. By introducing bulky groups at the 2-position, such as a mesityl or a tert-butylphenyl group via Suzuki-Miyaura coupling, the effect of steric hindrance on the catalytic cycle can be quantified. This information is crucial for designing catalysts that exhibit high selectivity, for example, in asymmetric catalysis where the steric profile of the ligand dictates the enantiomeric excess of the product.
The Weinreb amide functionality can also play a role in these studies. Its predictable reactivity allows for the straightforward synthesis of a series of ketones or aldehydes that can be used as substrates. Moreover, the N-methoxy-N-methyl group can potentially act as a coordinating group in certain catalytic cycles, and its influence on the reaction outcome can be investigated by comparing the reactivity of the Weinreb amide with that of other functional groups at the same position.
Exploration of Biological Activity at the Molecular Level Mechanistic and in Vitro Focus
Molecular Target Identification and Binding Studies
No publicly available research has identified the specific molecular targets of 2-Bromo-N-methoxy-N-methylisonicotinamide. Consequently, there are no binding studies detailing its interaction with any biological molecules.
There is no published data confirming or refuting the inhibitory activity of this compound against Nicotinamide N-methyltransferase (NNMT) or any other specific enzymes.
No receptor interaction profiles for this compound have been published.
While SAR studies exist for the broader class of isonicotinamide (B137802) derivatives, there are no specific studies that include this compound to elucidate the key structural features responsible for its molecular recognition.
Cellular Pathway Modulation
There are no published in vitro studies investigating the cellular mechanisms or biological effects of this compound.
No IC50 values or other quantitative measures of enzymatic inhibition in cellular models have been reported for this compound.
Biological Applications in Preclinical Research (Mechanistic Insights in Animal Models)
Detailed preclinical studies focusing on the direct biological applications of this compound in animal models are not extensively reported in peer-reviewed literature. The subsequent sections reflect the absence of specific findings for this compound within the requested biological contexts.
Modulatory Effects on Metabolic Pathways in Animal Models
There is currently no available research data detailing the modulatory effects of this compound on metabolic pathways in animal models. Studies that would elucidate its impact on key metabolic processes, such as glucose metabolism, lipid metabolism, or amino acid pathways, have not been published.
Antimicrobial Mechanism of Action and Target Identification in Microbial Systems
Scientific literature lacks specific studies investigating the antimicrobial properties of this compound. There is no information available regarding its mechanism of action against microbial pathogens or the identification of its potential molecular targets within microbial systems.
Anti-inflammatory Pathway Investigation
Similarly, there is a lack of published research on the anti-inflammatory effects of this compound. Investigations into its potential to modulate key inflammatory pathways, such as NF-κB signaling or the production of pro-inflammatory cytokines, have not been reported in the scientific literature.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies for Enhanced Efficiency
Future synthetic efforts towards 2-Bromo-N-methoxy-N-methylisonicotinamide and its derivatives could focus on improving efficiency, scalability, and functional group tolerance. While classical methods for pyridine (B92270) and amide synthesis are well-established, modern organic synthesis offers numerous opportunities for innovation.
Furthermore, the application of flow chemistry could offer significant advantages for the synthesis of this compound. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions.
The development of novel catalytic systems is another key area. For example, exploring new transition-metal catalysts for the efficient bromination and amidation of the pyridine ring could lead to milder reaction conditions and broader substrate scope. baranlab.org The table below outlines potential modern synthetic strategies that could be explored.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Cascade Reactions | Increased efficiency, reduced waste, step economy. | Design of novel multi-reaction sequences. |
| Flow Chemistry | Improved yield and purity, enhanced safety, scalability. | Optimization of reactor design and reaction conditions. |
| Novel Catalysis | Milder reaction conditions, broader substrate scope. | Development of new transition-metal or organocatalysts. |
Advanced Computational Design of Derivatives with Tuned Reactivity or Biological Profiles
Computational chemistry and molecular modeling are powerful tools for the rational design of novel derivatives of this compound with tailored properties. By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, researchers can predict how structural modifications will impact the compound's reactivity and biological activity. researchgate.netnih.gov
For instance, computational screening of virtual libraries of derivatives can help identify candidates with enhanced binding affinity for a specific biological target. This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. researchgate.net The presence of functional groups like -OMe, -OH, -C=O, and -NH2 in pyridine derivatives has been shown to enhance antiproliferative activity, a factor that can be computationally modeled. nih.gov
Furthermore, computational methods can be used to predict the metabolic fate of these derivatives, helping to design compounds with improved pharmacokinetic profiles. Understanding the electronic properties of the pyridine ring and the Weinreb amide will be crucial for predicting reactivity in both chemical and biological systems. nih.gov
Integration with High-Throughput Screening for Novel Biological Activities
To uncover the full therapeutic potential of this compound and its derivatives, integration with high-throughput screening (HTS) platforms is essential. HTS allows for the rapid screening of large compound libraries against a multitude of biological targets, enabling the identification of novel biological activities. frontiersin.orgnih.gov
Libraries of derivatives with systematic variations in the substituents on the pyridine ring could be synthesized and screened against panels of cancer cell lines, enzymes, or receptors. The development of robust and miniaturized assays is crucial for the successful implementation of HTS campaigns. researchgate.netresearchgate.net For example, fluorometric assays can be developed to screen for inhibitors of specific enzymes, such as nicotinamide phosphoribosyltransferase (Nampt). researchgate.net
The data generated from HTS can then be used to build structure-activity relationship (SAR) models, which can guide the further optimization of lead compounds. acs.org This iterative cycle of design, synthesis, and screening is a cornerstone of modern drug discovery.
Exploration of Complex Reaction Cascades and Multi-Component Systems
The reactivity of the 2-bromo- and N-methoxy-N-methylisonicotinamide moieties can be harnessed to participate in complex reaction cascades and multi-component reactions (MCRs). These advanced synthetic strategies allow for the rapid construction of highly complex molecular architectures from simple starting materials. baranlab.org
For example, the bromine atom at the 2-position can serve as a handle for cross-coupling reactions, which could be integrated into a cascade sequence to introduce further molecular diversity. The Weinreb amide can act as a versatile precursor to ketones, which can then undergo subsequent transformations in a one-pot fashion. psu.edu
MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a powerful approach to generating libraries of structurally diverse compounds for biological screening. Designing novel MCRs that incorporate this compound as a key building block could lead to the discovery of new chemical entities with unique biological profiles.
Deepening Mechanistic Understanding of Biological Interactions and Cellular Effects
A fundamental understanding of how this compound and its derivatives interact with biological systems at the molecular and cellular level is crucial for their translation into therapeutic agents. Future research should focus on elucidating their mechanism of action.
Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed structural information on how these compounds bind to their biological targets. nih.govnih.gov This information is invaluable for understanding the molecular basis of their activity and for the rational design of more potent and selective analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromo-N-methoxy-N-methylisonicotinamide, and what challenges arise during bromination?
- Methodology : The compound can be synthesized via bromination of N-methoxy-N-methylisonicotinamide using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C). A key challenge is regioselectivity, as competing reactions may lead to di-substituted byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the mono-brominated product .
- Data Consideration : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify the methoxy (δ ~3.3 ppm), methylamide (δ ~3.0 ppm), and aromatic protons. Overlapping signals due to symmetry in the pyridine ring may require 2D NMR (COSY, HSQC) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]⁺) and verifies the molecular formula.
Q. How can researchers assess the purity of this compound?
- Methodology : Use HPLC with UV detection (λ = 254 nm) and a C18 column. A purity threshold of ≥95% is typical for research-grade material. Discrepancies in retention times may arise from column aging or mobile-phase pH variations; calibrate with a certified reference standard .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELXL software provides bond lengths, angles, and confirmation of regiochemistry. Challenges include crystal growth (solvent selection: DCM/hexane) and twinning. Advanced refinement protocols in SHELXL address thermal motion artifacts in the bromine substituent .
- Data Contradiction : If experimental data conflicts with computational models (e.g., DFT-optimized geometries), re-examine hydrogen bonding or crystal packing effects.
Q. What strategies optimize cross-coupling reactions involving the bromine substituent?
- Methodology : The bromine atom serves as a site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids (1.2 equiv) in THF/water (3:1) at 80°C. Monitor for dehalogenation side reactions via LC-MS .
- Data Contradiction : Conflicting yields in literature may stem from solvent polarity or ligand choice; systematic screening (e.g., using DoE methods) identifies optimal conditions.
Q. How do hydrolytic stability studies inform storage protocols for this compound?
- Methodology : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C. Analyze via HPLC to track degradation products (e.g., demethylation or ring-opening). The methoxy group is prone to acid-catalyzed hydrolysis; recommend storage in anhydrous, dark conditions at –20°C .
Q. What computational approaches predict the reactivity of this compound in drug discovery?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals to predict sites for nucleophilic/electrophilic attack. Molecular docking (AutoDock Vina) assesses binding affinity to target proteins, though discrepancies between in silico and in vitro data require validation via SPR or ITC .
Notes on Data Contradictions
- Conflicting Melting Points : If literature reports varying melting points, verify calorimetric methods (DSC vs. capillary) and sample purity .
- Spectral Anomalies : Overlapping NMR signals may arise from dynamic processes (e.g., rotamers); variable-temperature NMR or dilution studies clarify assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
